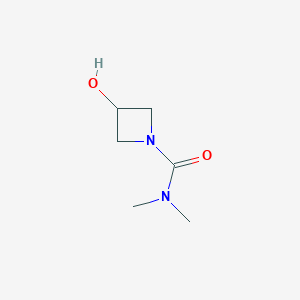

3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 3-hydroxy-N,N-dimethyl-1-azetidinecarboxamide . This nomenclature reflects the structural hierarchy beginning with the four-membered azetidine ring as the parent structure, with numbering that positions the carboxamide group at the 1-position and the hydroxyl group at the 3-position of the ring system.

The Chemical Abstracts Service has assigned the registry number 1468038-15-4 to this compound, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula is established as C₆H₁₂N₂O₂ , indicating a relatively simple structure with twelve hydrogen atoms, six carbon atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 144.17 grams per mole .

The International Chemical Identifier string for this compound is documented as 1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 , with the corresponding International Chemical Identifier Key recorded as ABBXPCVVFMHJQM-UHFFFAOYSA-N . These standardized identifiers facilitate unambiguous chemical communication and database searches across different platforms and research institutions.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-hydroxy-N,N-dimethyl-1-azetidinecarboxamide |

| Chemical Abstracts Service Number | 1468038-15-4 |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | 144.17 g/mol |

| International Chemical Identifier Key | ABBXPCVVFMHJQM-UHFFFAOYSA-N |

Molecular Geometry and Stereochemical Considerations

The molecular architecture of this compound centers around a four-membered azetidine ring, which represents a strained cyclic system that significantly influences the compound's three-dimensional structure and reactivity patterns. The azetidine ring exhibits inherent ring strain due to the deviation from ideal tetrahedral bond angles, with internal bond angles compressed to approximately 90 degrees compared to the preferred 109.5 degrees found in unstrained systems.

The hydroxyl substituent at the 3-position introduces additional structural complexity through its potential for intramolecular and intermolecular hydrogen bonding interactions. This functional group can adopt different orientations relative to the ring plane, with the preferred conformation likely influenced by steric interactions with neighboring substituents and crystal packing forces in the solid state.

The N,N-dimethylcarboxamide moiety attached to the 1-position nitrogen atom features a planar geometry around the carbonyl group, characteristic of amide functionality. The dimethylamino portion of this substituent introduces rotational flexibility, as the N-C bonds can rotate to accommodate various conformational arrangements. The electron-donating nature of the dimethylamino group also influences the electronic distribution throughout the molecule, potentially affecting reactivity patterns and spectroscopic properties.

Stereochemical considerations for this compound include the potential for ring puckering in the azetidine system, although the four-membered ring typically adopts a relatively planar conformation due to its constrained nature. The substituent orientations, particularly the hydroxyl group, may exhibit conformational preferences that minimize steric clashes and optimize intramolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to establish structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy provides crucial information about the compound's molecular framework and dynamic behavior in solution.

In proton nuclear magnetic resonance analysis, the compound is expected to exhibit characteristic signals corresponding to different hydrogen environments within the molecule. The N,N-dimethyl groups would typically appear as a singlet around 2.5-3.5 parts per million, representing six equivalent hydrogen atoms. The azetidine ring hydrogens would display more complex splitting patterns due to their different chemical environments and coupling relationships, with the hydrogen atoms adjacent to the carboxamide-bearing nitrogen appearing in a different chemical shift region compared to those near the hydroxyl-substituted carbon.

The hydroxyl proton represents a particularly diagnostic signal that may appear as a broad peak due to potential hydrogen exchange processes, with its exact chemical shift dependent on concentration, temperature, and hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon of the amide group expected to appear in the characteristic downfield region around 160-180 parts per million.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The hydroxyl group would contribute a broad absorption band in the 3200-3600 wavenumber region, while the amide carbonyl would produce a strong absorption around 1630-1680 wavenumbers. The presence of N-H stretching vibrations and C-H stretching modes would provide additional structural confirmation.

Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the azetidine ring system and its substituents. The molecular ion peak would appear at mass-to-charge ratio 144, corresponding to the calculated molecular weight, with fragment ions potentially arising from loss of the dimethylamino group or cleavage of the azetidine ring.

Crystallographic Analysis and Solid-State Properties

The solid-state characteristics of this compound are documented to include a powder physical form with a purity specification of 95 percent. The compound demonstrates stability under ambient storage conditions, with recommended storage at room temperature indicating reasonable thermal stability for typical laboratory handling and storage requirements.

Crystallographic analysis of this compound would provide detailed information about molecular packing arrangements, intermolecular interactions, and precise geometric parameters within the crystal lattice. The presence of both hydroxyl and amide functional groups suggests the potential for extensive hydrogen bonding networks in the solid state, which could significantly influence crystal stability and physical properties.

The four-membered azetidine ring system in the solid state would likely maintain its constrained geometry, with bond lengths and angles reflecting the inherent ring strain characteristic of this heterocyclic framework. Intermolecular packing might be dominated by hydrogen bonding interactions between the hydroxyl groups and amide carbonyls of neighboring molecules, creating extended networks that stabilize the crystal structure.

Solid-state nuclear magnetic resonance techniques could provide additional insights into molecular mobility and conformational preferences in the crystalline environment, potentially revealing information about rotational barriers and preferred orientations of flexible substituents. The powder form of the compound suggests either a lack of suitable crystallization conditions for single crystal growth or an inherent tendency toward microcrystalline morphology.

| Solid-State Property | Specification |

|---|---|

| Physical Form | Powder |

| Purity | 95% |

| Storage Temperature | Room Temperature |

| Thermal Stability | Stable under ambient conditions |

Properties

IUPAC Name |

3-hydroxy-N,N-dimethylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBXPCVVFMHJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-N,N-dimethylazetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H12N2O2 and a molecular weight of 144.17 g/mol. The compound features a hydroxyl group at the 3-position, which is believed to enhance its solubility and bioactivity compared to other azetidine derivatives.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate key biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit certain proteases, impacting protein metabolism.

- Cell Signaling : It has been shown to affect signaling pathways like MAPK, which are crucial for cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in its efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antioxidant properties. For instance, it has been evaluated using the DPPH free radical scavenging assay, indicating significant free radical scavenging activity at varying concentrations (100–500 μg/mL) .

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 100 | 25 |

| 200 | 45 |

| 300 | 60 |

| 400 | 75 |

| 500 | 85 |

Animal Studies

Animal model studies have indicated that the compound may have protective effects against oxidative stress-related damage. At lower doses, it appears to enhance metabolic functions without significant toxicity, whereas higher doses have been associated with adverse effects such as liver toxicity .

Case Studies

A notable case study involved the administration of this compound in a diabetic rat model. The results showed improved glycemic control and reduced oxidative stress markers compared to control groups receiving no treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide

- Core Structure : Naphthalene ring with hydroxyl and dimethylcarboxamide groups.

- Key Differences: The aromatic naphthalene system introduces extended conjugation and planar rigidity, contrasting with the non-aromatic, strained azetidine core. NMR studies indicate that rotational barriers around the C–N amide bond are influenced by intramolecular hydrogen bonding, a property that may differ in the azetidine derivative due to its smaller ring geometry .

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

- Core Structure : Pyridine ring with hydroxyl and dimethylcarboxamide groups.

- This compound exhibits a logP of 0.217, suggesting higher hydrophilicity compared to azetidine derivatives, which may have slightly higher logP values due to reduced polarity .

Dicrotophos (Organophosphate Insecticide)

- Core Structure : Crotonamide backbone with a phosphate ester and dimethylcarboxamide.

- Key Differences : The crotonamide backbone and phosphate ester group confer insecticidal activity, highlighting a stark contrast in application compared to the azetidine compound. The presence of the phosphate group also increases molecular weight and alters toxicity profiles .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

Preparation Methods

Reductive Cyclization of Imines Followed by Functional Group Introduction

One approach involves the synthesis of azetidine rings by reductive cyclization of imines derived from halogenated precursors. Salgado et al. demonstrated that 1,2,3-substituted azetidines could be obtained by reductive cyclization using sodium borohydride in refluxing methanol. The process starts with selective acylation of diketones, halogenation to form bromo intermediates, and reaction with amines to form imines, which upon reduction cyclize to azetidines. However, yields for highly substituted azetidines can be moderate due to competing isomerization to aziridines.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Acylation of diketone | Selective acylation | Intermediate ketone derivative | Moderate yield |

| Bromination | NBS (1.5 eq), 80% yield | Formation of 4-bromo-3,3-dimethoxy-2-butanone | Efficient halogenation |

| Imine formation | Reaction with amines | Varied yields depending on amine | Steric effects influence yield |

| Reductive cyclization | NaBH4, reflux in MeOH | Azetidine formation, moderate yields | Side reaction to aziridines possible |

This method allows for the introduction of hydroxy groups by subsequent functional group transformations on the azetidine ring.

Cyclization via Activation of 1,3-Diols and Nucleophilic Substitution

Marinetti et al. reported a stereoselective synthesis of 2,4-disubstituted azetidines by converting optically pure 1,3-diols into mesylates or triflates, which then undergo intramolecular nucleophilic substitution by primary amines to form azetidines. This method can be adapted to install a hydroxy group at the 3-position by starting from appropriately substituted diols.

Hillier et al. further improved this by using trifluoromethanesulfonic anhydride to convert 1,3-propane diols into bis-triflates, followed by treatment with primary amines to yield 1,3-disubstituted azetidines in good yields (60-85%) and high enantiomeric excess (>95% ee).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diol mesylation/triflation | Mesyl chloride or Tf2O, base (e.g., TEA) | High (60-85) | Converts hydroxyls to good leaving groups |

| Intramolecular cyclization | Primary amine nucleophile, mild heating | High | Forms azetidine ring via SN2 |

This approach is advantageous for stereocontrol and functional group compatibility.

Direct Amide Formation on Azetidine Ring

N,N-Dimethyl carboxamide functionality can be introduced by acylation of azetidine amines with dimethylamine derivatives or by amidation of azetidine carboxylic acid precursors. A general method involves:

- Starting from azetidine-1-carboxylic acid or derivatives

- Activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents)

- Reaction with dimethylamine or its hydrochloride salt in the presence of a base such as triethylamine

This method was demonstrated in related carboxamide syntheses where amine hydrochlorides were added dropwise to acid derivatives in dichloromethane with triethylamine at 0 °C to room temperature, yielding the N,N-dimethyl carboxamide in high purity and yields around 64-85% after purification by silica gel chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carboxylic acid activation | Acid chloride or coupling reagent | N/A | Prepares for amide bond formation |

| Amidation | Dimethylamine hydrochloride, TEA, DCM, 0°C to RT | 64-85 | Efficient amidation with mild conditions |

Protection/Deprotection Strategies and Purification

Due to the sensitivity of azetidine rings and the presence of hydroxy groups, protecting groups such as tert-butyloxycarbonyl (Boc) or silyl ethers are often used during synthesis to prevent side reactions. For example, tert-butyldiphenylsilyl protection of hydroxyl groups has been employed, followed by deprotection using triethylamine trihydrofluoride at elevated temperatures (60 °C) over several days to obtain the free hydroxy azetidine derivative.

Purification is typically achieved by silica gel flash chromatography using gradients of ethyl acetate in hexane or heptane, ensuring high purity of the final compound.

Summary Table of Preparation Methods

| Method | Key Steps | Typical Yields | Advantages | Challenges |

|---|---|---|---|---|

| Reductive cyclization of imines | Halogenation, imine formation, NaBH4 reduction | Moderate (40-80%) | Versatile for substituted azetidines | Side reactions to aziridines |

| Diol activation and cyclization | Mesylation/triflation, intramolecular SN2 | High (60-85%) | High stereocontrol, good yields | Requires optically pure diols |

| Direct amidation on azetidine | Carboxylic acid activation, reaction with dimethylamine | High (64-85%) | Straightforward amidation | Sensitive to moisture, requires protection |

| Protection/deprotection | Use of Boc, silyl groups; deprotection with fluoride reagents | N/A | Protects sensitive groups | Long reaction times, multiple steps |

Research Findings and Analytical Data

- The reductive cyclization method can yield 3-methoxyazetidines as intermediates, which can be converted to hydroxy derivatives by demethylation or hydrolysis.

- NMR characterization confirms the structure of azetidines with distinct chemical shifts for the hydroxy-substituted carbons and N,N-dimethyl groups.

- Optical purity is maintained in diol-based cyclizations, with enantiomeric excesses exceeding 95% in some protocols.

- Purification by flash chromatography ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, and what factors influence their efficiency?

- Methodological Answer : The synthesis typically involves condensation reactions using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Optimization variables include solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and purification via column chromatography. Yield improvements may require iterative adjustments to molar ratios and reaction times .

Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon backbone integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carboxamide). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the reported pharmacokinetic properties of this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, animal models) or analytical techniques. Standardize protocols using validated in vitro models (e.g., hepatic microsomes for metabolic stability) and cross-validate results with LC-MS/MS quantification. Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature) .

Q. What in vitro models are appropriate for assessing the bioactivity of this compound, and how should they be validated?

- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for antitumor activity screening, with IC₅₀ determination via MTT assays. Validate models using positive controls (e.g., cisplatin) and ensure reproducibility across triplicate experiments. For antimicrobial studies, employ standardized MIC/MBC assays against Gram-positive/negative bacteria .

Q. What computational approaches are recommended for predicting the metabolic pathways of this compound?

- Methodological Answer : Leverage density functional theory (DFT) for reactivity hotspots and molecular docking (e.g., AutoDock Vina) to predict enzyme interactions (e.g., CYP450 isoforms). Use tools like SwissADME for bioavailability predictions and retrosynthesis platforms (e.g., Pistachio, Reaxys) to map degradation pathways .

Q. How should stability studies be conducted to determine the optimal storage conditions for this compound in laboratory settings?

- Methodological Answer : Perform accelerated stability testing under varying temperatures (−20°C to 25°C), humidity (40–75% RH), and light exposure. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use argon-purged vials and desiccants for hygroscopic samples. Long-term stability requires real-time data under controlled environments .

Data Analysis and Mechanistic Studies

Q. How can researchers reconcile conflicting data on the compound’s mechanism of action across different biological systems?

- Methodological Answer : Employ orthogonal assays (e.g., Western blotting for protein targets, siRNA knockdown for pathway validation). Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Cross-reference transcriptomic/proteomic datasets to identify conserved molecular targets .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, solvent purity). Use Design of Experiments (DoE) to optimize factors like catalyst loading. Characterize batches via DSC for polymorph consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.